molecular formula C24H19N3O3S B2551124 2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione CAS No. 496776-52-4

2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione

Cat. No. B2551124
CAS RN: 496776-52-4
M. Wt: 429.49
InChI Key: FWDCYHDKHBUATM-UHFFFAOYSA-N
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Description

The compound "2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione" is a benzimidazolequinone derivative, which is a class of compounds known for their potential biological activities, including anticancer properties. These compounds often contain fused aromatic rings and can exhibit specificity towards cancer cell lines with reduced toxicity towards normal cell lines .

Synthesis Analysis

The synthesis of benzimidazolequinone derivatives can be achieved through various methods, including 6-exo-trig cyclization of sigma-aromatic radicals. This method has been utilized to create a range of aromatic ring fused benzimidazoles and benzimidazolequinones, with some showing high specificity towards human cervical and prostate cancer cell lines . Additionally, novel adducts of benzotriazole and benzo[de]isoquinoline-1,3-dione have been synthesized, indicating the versatility of the core structure in forming new compounds with potential applications in polymer stabilization .

Molecular Structure Analysis

The molecular structure of benzimidazolequinone derivatives can be characterized using techniques such as HRMS, NMR spectra analyses, and single-crystal X-ray diffraction. For example, the crystal structure of related compounds has been determined, revealing the presence of non-classical intermolecular interactions and the influence of substituents on molecular planarity and structural stabilization . These findings are crucial for understanding the molecular basis of the compound's biological activity and interactions.

Chemical Reactions Analysis

Benzimidazolequinones can participate in various chemical reactions, including the formation of adducts with other molecules. For instance, the combination of benzotriazole UV-absorber and 1,8-naphthalimide fluorescent unit in one molecule has led to the creation of compounds that can be covalently bonded in polymer chains, affecting the photostability of the co-polymers . The photochemical reaction of N-methyl-1,8-naphthalenedicarboximide with phenylacetylene has also been reported to yield a related compound, demonstrating the reactivity of the benzo[de]isoquinoline-1,3-dione moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazolequinone derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the space group, cell parameters, and volume, which are essential for understanding the compound's solid-state properties . These properties, along with the compound's ability to emit blue light and stabilize polymers, suggest potential applications in materials science and as fluorescent probes .

Scientific Research Applications

Chemosensor Applications

This compound and its derivatives have been explored for their chemosensor applications. A study highlights the synthesis of new derivatives containing an amino group, leading to the formation of imines, amines, thioureas, and hydrazones. Some of these compounds exhibit high chemosensor selectivity in the determination of anions, showcasing their potential in analytical chemistry and environmental monitoring (Tolpygin et al., 2013).

Synthesis of Complex Molecules

The compound's derivatives have also been utilized in the synthesis of complex molecular structures. Research has demonstrated the use of related compounds in the oxidative annulation of N-arylbenzimidamides with maleimides for the synthesis of diverse range of polycyclic derivatives. This method is highlighted for its versatility and atom economy, producing benzo[4,5]imidazo[2,1-a]pyrrolo[3,4-c] isoquinoline-1,3(2H)-dione scaffolds in a single step (Sankaram et al., 2023).

Another study focused on the environmentally benign synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II)-PNS(O) pincer complexes. This process is significant for its green chemistry approach, avoiding the need for oxidants or stoichiometric strong bases, thus providing a greener synthesis method for benzimidazole derivatives (Luo et al., 2017).

Photophysical Properties

The photophysical properties of related compounds have been studied, with some derivatives showing solvent-dependent fluorescence emission. These findings are important for developing new fluorescent materials and sensors, highlighting the potential of these compounds in materials science and bioimaging applications (Tamuly et al., 2006).

properties

IUPAC Name

2-[4-(2-methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-31-24-25-18-11-2-3-12-19(18)27(24)20(28)13-6-14-26-22(29)16-9-4-7-15-8-5-10-17(21(15)16)23(26)30/h2-5,7-12H,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDCYHDKHBUATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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